1-Pentanol, DMTBS

Description

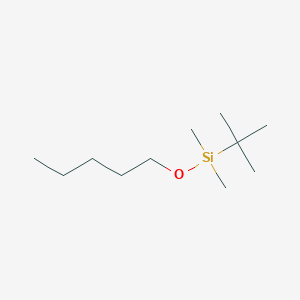

Structure

3D Structure

Properties

CAS No. |

144363-01-9 |

|---|---|

Molecular Formula |

C11H26OSi |

Molecular Weight |

202.41 g/mol |

IUPAC Name |

tert-butyl-dimethyl-pentoxysilane |

InChI |

InChI=1S/C11H26OSi/c1-7-8-9-10-12-13(5,6)11(2,3)4/h7-10H2,1-6H3 |

InChI Key |

JZZUDMZDKGREBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCO[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl(pentyloxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl(pentyloxy)dimethylsilane, a silyl ether derivative of 1-pentanol. This document assumes the user query "1-Pentanol, DMTBS ether" refers to the tert-butyldimethylsilyl (TBDMS or TBS) ether of 1-pentanol, a common protecting group in organic synthesis.

Chemical Identity and Properties

tert-Butyl(pentyloxy)dimethylsilane is a silyl ether formed by the reaction of 1-pentanol with tert-butyldimethylsilyl chloride. The TBDMS group serves as a bulky and sterically hindered protecting group for the hydroxyl functionality of 1-pentanol, preventing it from participating in reactions while chemical transformations are carried out on other parts of a molecule.

Table 1: Physicochemical Properties of 1-Pentanol and tert-Butyl(pentyloxy)dimethylsilane

| Property | 1-Pentanol | tert-Butyl(pentyloxy)dimethylsilane |

| Molecular Formula | C₅H₁₂O | C₁₁H₂₆OSi |

| Molecular Weight | 88.15 g/mol | 202.41 g/mol |

| CAS Number | 71-41-0 | 144363-01-9 |

| Boiling Point | 137-138 °C | Not available |

| Density | 0.811 g/mL at 25 °C | Not available |

| Appearance | Colorless liquid | Presumed colorless liquid |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of tert-butyl(pentyloxy)dimethylsilane. Below is a summary of expected and reported spectral data.

Table 2: Spectroscopic Data for tert-Butyl(pentyloxy)dimethylsilane

| Technique | Data |

| ¹H NMR (Predicted) | δ (ppm): ~3.6 (t, 2H, -O-CH₂-), ~1.5 (quint, 2H, -O-CH₂-CH₂-), ~1.3 (sext, 2H, -CH₂-CH₂-CH₃), ~0.9 (t, 3H, -CH₃), ~0.9 (s, 9H, -C(CH₃)₃), ~0.05 (s, 6H, -Si(CH₃)₂) |

| ¹³C NMR (Predicted) | δ (ppm): ~63 (-O-CH₂-), ~33 (-O-CH₂-CH₂-), ~28 (-CH₂-CH₂-CH₃), ~26 (-C(CH₃)₃), ~22 (-CH₂-CH₃), ~18 (-C(CH₃)₃), ~14 (-CH₃), ~ -5 (-Si(CH₃)₂) |

| Mass Spectrometry (EI) | Major fragments (m/z): 145 [M-C₄H₉]⁺, 117, 75, 57 [C₄H₉]⁺ |

Experimental Protocols

The following sections detail the common experimental procedures for the synthesis (protection) and cleavage (deprotection) of tert-butyl(pentyloxy)dimethylsilane.

Synthesis of tert-Butyl(pentyloxy)dimethylsilane (Protection of 1-Pentanol)

The most widely used method for the silylation of alcohols is the Corey protocol, which utilizes tert-butyldimethylsilyl chloride and imidazole in a polar aprotic solvent like dimethylformamide (DMF).[1][2]

Experimental Protocol: Corey Protocol for TBDMS Protection

-

Reagents and Materials:

-

1-Pentanol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware for extraction and purification.

-

-

Procedure:

-

To a solution of 1-pentanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure tert-butyl(pentyloxy)dimethylsilane.

-

Caption: Synthesis Workflow

Deprotection of tert-Butyl(pentyloxy)dimethylsilane

The cleavage of the TBDMS ether to regenerate the alcohol can be achieved under various conditions, most commonly using a fluoride source or acidic conditions.

TBAF is a highly effective reagent for the selective cleavage of silyl ethers due to the high affinity of fluoride for silicon.[1]

Experimental Protocol: TBAF Deprotection

-

Reagents and Materials:

-

tert-Butyl(pentyloxy)dimethylsilane

-

Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware.

-

-

Procedure:

-

Dissolve tert-butyl(pentyloxy)dimethylsilane (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a 1 M solution of TBAF in THF (1.1 - 1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and quench with water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-pentanol.

-

Caption: TBAF Deprotection

TBDMS ethers can also be cleaved under acidic conditions, often using a mixture of acetic acid, THF, and water.[1]

Experimental Protocol: Acidic Deprotection

-

Reagents and Materials:

-

tert-Butyl(pentyloxy)dimethylsilane

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware.

-

-

Procedure:

-

Dissolve tert-butyl(pentyloxy)dimethylsilane in a 3:1:1 mixture of THF:acetic acid:water.

-

Stir the reaction mixture at room temperature for 12-48 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Caption: Acidic Deprotection

Applications in Research and Development

The use of the TBDMS protecting group for alcohols like 1-pentanol is a fundamental strategy in multi-step organic synthesis. Its stability under a wide range of reaction conditions, coupled with the mild and selective methods for its removal, makes it an invaluable tool for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. The protection of a primary alcohol such as 1-pentanol allows for transformations on other functional groups within a molecule without undesired side reactions involving the hydroxyl group.

Logical Relationship of Silyl Ether Stability

The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom. This differential stability allows for selective protection and deprotection strategies in molecules with multiple hydroxyl groups.

Caption: Silyl Ether Stability

References

Properties of tert-Butyldimethylsilyl Ethers of Primary Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and cleavage of tert-butyldimethylsilyl (TBDMS) ethers of primary alcohols. TBDMS ethers are one of the most widely used protecting groups for hydroxyl functionalities in organic synthesis due to their ease of formation, stability under a range of reaction conditions, and selective removal. This document details their chemical stability, reactivity, and spectroscopic characteristics, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a laboratory setting.

Chemical Properties and Stability

The tert-butyldimethylsilyl group provides significant steric hindrance around the oxygen atom of the alcohol, rendering the TBDMS ether stable to a variety of reagents and reaction conditions commonly employed in multi-step organic synthesis. This stability is a key advantage over other silyl ethers, such as trimethylsilyl (TMS) ethers.

TBDMS ethers of primary alcohols are generally stable to:

-

Aqueous bases: They can withstand basic hydrolysis conditions.

-

Oxidizing agents: Many common oxidizing agents do not affect the TBDMS ether linkage.

-

Reducing agents: They are compatible with a variety of reducing agents.

-

Organometallic reagents: TBDMS ethers are inert to Grignard reagents and organolithium reagents.

However, they are sensitive to and can be cleaved by:

-

Fluoride ion sources: Reagents such as tetrabutylammonium fluoride (TBAF) are highly effective for the cleavage of TBDMS ethers due to the high strength of the silicon-fluorine bond.

-

Acidic conditions: Strong acidic conditions or even milder acidic conditions with extended reaction times can lead to the deprotection of TBDMS ethers.

Reactivity and Formation

The formation of a tert-butyldimethylsilyl ether, or silylation, of a primary alcohol is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. Imidazole is a commonly used base as it activates the TBDMSCl by forming a highly reactive silyl-imidazolium intermediate.

The general reactivity for silylation is: primary alcohols > secondary alcohols > tertiary alcohols. This selectivity allows for the preferential protection of primary alcohols in the presence of more hindered hydroxyl groups.

Spectroscopic Characterization

The presence of a TBDMS group on a primary alcohol can be readily identified using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR Spectroscopy: The TBDMS group gives rise to two characteristic signals: a singlet at approximately 0.9 ppm corresponding to the nine protons of the tert-butyl group, and a singlet at around 0.1 ppm for the six protons of the two methyl groups attached to the silicon atom. The protons on the carbon bearing the TBDMS ether (R-CH₂-O-TBDMS) typically appear as a triplet around 3.6-3.7 ppm.

-

¹³C NMR Spectroscopy: The carbon signals of the TBDMS group appear at approximately 26 ppm (quaternary carbon of the tert-butyl group), 18 ppm (methyl carbons of the tert-butyl group), and -5 ppm (dimethylsilyl carbons). The carbon of the primary alcohol attached to the silyloxy group (R-CH₂-O-TBDMS) is typically found in the range of 60-65 ppm.

-

Infrared (IR) Spectroscopy: The formation of a TBDMS ether is accompanied by the disappearance of the broad O-H stretching band of the alcohol (typically around 3300-3400 cm⁻¹) and the appearance of strong Si-O-C stretching bands in the region of 1080-1150 cm⁻¹.

Quantitative Data Summary

The following tables summarize quantitative data for the formation and cleavage of TBDMS ethers of primary alcohols under various conditions.

Table 1: Formation of TBDMS Ethers of Primary Alcohols

| Alcohol Substrate | Silylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | TBDMSCl | Imidazole | DMF | RT | 1 | 95 | [1] |

| 1-Hexanol | TBDMSCl | Imidazole | DMF | RT | 2 | 98 | [1] |

| Cinnamyl alcohol | TBDMSCl | Imidazole | DMF | RT | 1.5 | 96 | [1] |

| Geraniol | TBDMSCl | Imidazole | DMF | RT | 3 | 94 | [1] |

| 1-Adamantylmethanol | TBDMSCl | Imidazole | DMF | 40 | 12 | 85 | [2] |

Table 2: Cleavage of TBDMS Ethers of Primary Alcohols

| TBDMS Ether Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl TBDMS ether | TBAF (1.1 eq) | THF | RT | 0.5 | 98 |[3] | | 1-Hexyl TBDMS ether | TBAF (1.1 eq) | THF | RT | 0.5 | 99 |[3] | | Cinnamyl TBDMS ether | TBAF (1.1 eq) | THF | RT | 0.5 | 97 |[3] | | Geranyl TBDMS ether | Acetic Acid/THF/H₂O (3:1:1) | - | 45 | 12 | 90 |[1] | | 1-Adamantylmethyl TBDMS ether | HF-Pyridine | THF | RT | 8 | 92 |[4] | | Various primary alkyl TBDMS ethers | SnCl₂·2H₂O (1 eq) | Ethanol | Reflux | 0.5-0.7 | 85-90 | | | Various primary alkyl TBDMS ethers | Fe(OTs)₃·6H₂O (2 mol%) | Methanol | RT | 1-2 | 90-98 |[5] |

Experimental Protocols

General Procedure for the Formation of a TBDMS Ether of a Primary Alcohol

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1-1.5 eq)

-

Imidazole (2.0-2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the primary alcohol in anhydrous DMF, add imidazole and stir until all the solid has dissolved.

-

Add TBDMSCl portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.

General Procedure for the Cleavage of a TBDMS Ether of a Primary Alcohol using TBAF

Materials:

-

TBDMS ether of a primary alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the TBDMS ether in anhydrous THF.

-

Add the TBAF solution dropwise to the solution at 0 °C or room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure primary alcohol.[3]

Visualizations

Signaling Pathways and Reaction Mechanisms

Caption: Mechanism of TBDMS ether formation.

Caption: Mechanism of TBDMS ether cleavage.

Experimental Workflow

Caption: A typical multi-step synthesis workflow.

References

Stability of the Di-tert-butyl(methyl)silyl (DMTBS) Protecting Group on 1-Pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical intermediates, the judicious selection of protecting groups is paramount. An ideal protecting group should be robust enough to withstand a variety of reaction conditions while being readily and selectively cleavable under mild protocols. Silyl ethers are a cornerstone of hydroxyl group protection, offering a wide spectrum of stabilities dictated by the steric and electronic nature of the substituents on the silicon atom.

This technical guide provides a comprehensive overview of the stability and utility of the di-tert-butyl(methyl)silyl (DMTBS) protecting group, with a specific focus on its application to a primary alcohol, 1-pentanol. The DMTBS group, featuring two sterically demanding tert-butyl groups, offers enhanced stability compared to the more common tert-butyldimethylsilyl (TBS) group, making it an attractive option for syntheses requiring highly robust protection. This document will detail the stability of the DMTBS ether of 1-pentanol under various conditions, provide detailed experimental protocols for its formation and cleavage, and present this information in a clear, accessible format for the practicing chemist.

Stability Profile of Silyl Ethers: A Comparative Analysis

The stability of silyl ethers is predominantly influenced by the steric bulk of the alkyl groups attached to the silicon atom. Increased steric hindrance around the silicon center impedes the approach of both nucleophiles and electrophiles, thereby enhancing the stability of the silyl ether. The DMTBS group, with its two tert-butyl substituents, is significantly more sterically encumbered than the TBS group and vastly more so than less hindered silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES).

Stability Under Acidic Conditions

The acid-catalyzed hydrolysis of silyl ethers proceeds via protonation of the ether oxygen, followed by nucleophilic attack of water or another protic solvent on the silicon atom. The rate of this hydrolysis is highly sensitive to the steric hindrance at the silicon center.

| Silyl Ether | Relative Rate of Acidic Hydrolysis |

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 64 |

| tert-Butyldimethylsilyl (TBS) | 20,000 |

| Triisopropylsilyl (TIPS) | 700,000 |

| Di-tert-butyl(methyl)silyl (DMTBS) | > 700,000 (Estimated) |

Table 1: Relative stability of common silyl ethers to acidic hydrolysis. The stability of the DMTBS group is estimated based on its increased steric hindrance compared to TIPS.

Stability Under Basic Conditions

Under basic conditions, the cleavage of silyl ethers is initiated by the direct nucleophilic attack of a hydroxide ion or other base on the silicon atom. Similar to acidic hydrolysis, the rate of basic cleavage is highly dependent on the steric accessibility of the silicon atom. The DMTBS group is expected to exhibit exceptional stability under basic conditions.

| Silyl Ether | Relative Rate of Basic Hydrolysis |

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 10-100 |

| tert-Butyldimethylsilyl (TBS) | ~20,000 |

| Triisopropylsilyl (TIPS) | 100,000 |

| Di-tert-butyl(methyl)silyl (DMTBS) | > 100,000 (Estimated) |

Table 2: Relative stability of common silyl ethers to basic hydrolysis. The stability of the DMTBS group is estimated to be greater than that of the TIPS group due to its steric bulk.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the DMTBS protecting agent, the protection of 1-pentanol, and the subsequent deprotection.

Synthesis of Di-tert-butyl(methyl)silyl Chloride

The requisite silylating agent, di-tert-butyl(methyl)silyl chloride, can be synthesized from commercially available starting materials. A common method involves the reaction of a Grignard reagent with a dichlorosilane.

Reaction:

Procedure:

-

A solution of methyltrichlorosilane in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of tert-butylmagnesium chloride (1.0 equivalent) in diethyl ether is added dropwise to the cooled solution of methyltrichlorosilane.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

A second equivalent of tert-butylmagnesium chloride in diethyl ether is then added dropwise at room temperature.

-

The reaction mixture is stirred overnight at room temperature.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to afford di-tert-butyl(methyl)silyl chloride as a colorless liquid.

Protection of 1-Pentanol with Di-tert-butyl(methyl)silyl Chloride

The protection of 1-pentanol to form 1-(di-tert-butyl(methyl)silyloxy)pentane is typically achieved using the silyl chloride in the presence of a base to neutralize the HCl byproduct.

Reaction:

Procedure:

-

To a solution of 1-pentanol (1.0 equivalent) in anhydrous dimethylformamide (DMF) is added imidazole (2.5 equivalents).

-

The mixture is stirred at room temperature until the imidazole has completely dissolved.

-

Di-tert-butyl(methyl)silyl chloride (1.2 equivalents) is added portion-wise to the solution.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(di-tert-butyl(methyl)silyloxy)pentane as a colorless oil.

Deprotection of 1-(Di-tert-butyl(methyl)silyloxy)pentane

Due to the high stability of the DMTBS group, its cleavage typically requires a source of fluoride ions, which form a very strong Si-F bond, providing the thermodynamic driving force for the reaction.

Reaction:

Procedure:

-

To a solution of 1-(di-tert-butyl(methyl)silyloxy)pentane (1.0 equivalent) in tetrahydrofuran (THF) is added a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 equivalents).

-

The reaction mixture is stirred at room temperature. Due to the high stability of the DMTBS group, gentle heating (e.g., 40-50 °C) may be required to accelerate the reaction. The progress of the deprotection should be monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with water to remove TBAF salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude 1-pentanol can be purified by distillation or column chromatography if necessary.

Visualization of Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the protection of 1-pentanol with DMTBSCl.

Caption: Workflow for the deprotection of 1-(di-tert-butyl(methyl)silyloxy)pentane.

Conclusion

The di-tert-butyl(methyl)silyl (DMTBS) protecting group offers an exceptional level of stability for the protection of primary alcohols such as 1-pentanol. Its significant steric bulk renders it highly resistant to both acidic and basic hydrolysis, surpassing the stability of commonly used silyl ethers like TBS and TIPS. This robustness makes the DMTBS group a valuable tool in complex, multi-step syntheses where harsh reaction conditions are unavoidable. While its installation requires a potent silylating agent and its removal necessitates the use of fluoride reagents, the enhanced stability it provides can be a critical advantage in the synthesis of high-value molecules in the pharmaceutical and fine chemical industries. The detailed protocols and stability data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize the DMTBS protecting group in their synthetic endeavors.

An In-depth Technical Guide to 1-Pentanol, DMTBS Ether: A Synthetic Intermediate for Researchers

This technical guide provides a comprehensive overview of 1-Pentanol, DMTBS ether, also known as tert-butyl(dimethyl)(pentyloxy)silane. Primarily utilized as a protected form of 1-pentanol in multi-step organic synthesis, this compound serves as a crucial intermediate for researchers and professionals in drug development and chemical sciences. This document details its chemical structure, properties, and the experimental protocols for its synthesis (protection) and cleavage (deprotection).

Chemical Structure and Properties

This compound ether is a silyl ether derivative of 1-pentanol. The tert-butyldimethylsilyl (TBDMS or TBS) group is a sterically hindered organosilicon moiety that shields the hydroxyl group of 1-pentanol, preventing it from reacting under various conditions. This protection strategy is fundamental in the synthesis of complex molecules where selective reactivity of functional groups is paramount.

Chemical Identifiers and Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₆OSi | [1][2] |

| Molecular Weight | 202.41 g/mol | [2] |

| IUPAC Name | tert-butyl-dimethyl-pentoxysilane | [2] |

| CAS Number | 144363-01-9 | [2] |

| Synonyms | 1-Pentanol, tert-butyldimethylsilyl ether; tert-Butyl(dimethyl)(pentyloxy)silane; 1-Pentanol, TBDMS derivative | [1][2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Exact Mass | 202.175291983 Da | [2] |

| Topological Polar Surface Area | 9.2 Ų | [2] |

Experimental Protocols

The utility of this compound ether lies in its straightforward formation and cleavage. The following sections provide detailed methodologies for the protection of 1-pentanol to form the TBDMS ether and its subsequent deprotection to regenerate the alcohol.

Synthesis of this compound ether (Protection of 1-Pentanol)

The most common and efficient method for the synthesis of tert-butyldimethylsilyl ethers is the Corey protocol, which utilizes tert-butyldimethylsilyl chloride (TBSCl) and imidazole in a polar aprotic solvent like dimethylformamide (DMF).[3]

Materials:

-

1-Pentanol

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Imidazole

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-pentanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

To this stirred solution, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound ether.

Protection Reaction Parameters:

| Reagents | Solvent | Temperature | Time | Yield |

| Imidazole, TBSCl | CH₂Cl₂ | Room Temperature | 5 min - 18 h | 88% - 98% |

| Imidazole, TBSCl | DMF | Room Temperature | 6 h - 120 h | 82% - 98% |

| 2,6-Lutidine, TBSOTf | CH₂Cl₂ | 0 °C | 15 min - 1 h | 90% - 100% |

| DMAP, Et₃N, TBSCl | DMF | Room Temperature | 2 h - 3 h | 69% - 71% |

Data compiled from SynArchive.[4]

Cleavage of this compound ether (Deprotection)

The TBDMS group is robust under many reaction conditions but can be selectively removed. The most common method for the deprotection of TBDMS ethers is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[5][6]

Materials:

-

This compound ether

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound ether (1.0 eq) in THF in a round-bottom flask.

-

Add a 1 M solution of TBAF in THF (1.1 - 1.5 eq) to the stirred solution at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure 1-pentanol.

Deprotection Reaction Parameters:

| Reagents | Solvent | Temperature | Time | Yield |

| n-Bu₄N⁺ F⁻ (TBAF) | THF | Room Temperature | 15 min - 16 h | 70% - 100% |

| HCl | H₂O, MeOH | Room Temperature | 30 min - 8 h | 83% - 99% |

| Pyr·HF | THF | Room Temperature | 15 min - 3 h | 76% - 91% |

| Acetic Acid | H₂O | Room Temperature | 60 min | 100% |

Data compiled from SynArchive.[4]

Visualizations

The following diagrams illustrate the chemical transformations and the general workflow associated with the use of this compound ether in organic synthesis.

References

Spectroscopic and Synthetic Profile of 1-Pentanol Dimethyl-tert-butylsilyl (DMTBS) Ether

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-pentanol dimethyl-tert-butylsilyl (DMTBS) ether, a common protected form of the primary alcohol 1-pentanol. This information is critical for scientists engaged in organic synthesis, particularly in the fields of pharmaceutical development and materials science, where the protection of hydroxyl groups is a frequent necessity. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a detailed experimental protocol for the synthesis and characterization of this compound.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.60 | Triplet (t) | 2H | -O-CH₂ -CH₂- |

| ~1.52 | Multiplet (m) | 2H | -O-CH₂-CH₂ - |

| ~1.33 | Multiplet (m) | 4H | -CH₂-CH₂ -CH₂ -CH₃ |

| 0.90 | Triplet (t) | 3H | -CH₂-CH₃ |

| 0.89 | Singlet (s) | 9H | -Si-C(CH₃ )₃ |

| 0.04 | Singlet (s) | 6H | -Si-(CH₃ )₂ |

Predicted data is based on typical chemical shifts for TBDMS-protected primary alcohols.

Table 2: ¹³C NMR Spectroscopic Data (Reference from SpectraBase)

A ¹³C NMR spectrum for 1-pentanol, TBDMS derivative is available on the SpectraBase platform, which can be accessed for detailed spectral analysis.[1] The expected chemical shifts are outlined below based on general values for similar structures.

| Chemical Shift (ppm) | Assignment |

| ~63 | -O-C H₂- |

| ~33 | -O-CH₂-C H₂- |

| ~28 | -CH₂-C H₂-CH₂- |

| ~22 | -CH₂-C H₂-CH₃ |

| ~14 | -C H₃ |

| ~26 | -Si-C (CH₃)₃ |

| ~18 | -Si-C (CH₃)₃ |

| ~-5 | -Si-(C H₃)₂ |

Table 3: Infrared (IR) Spectroscopy Data

While a specific experimental IR spectrum for 1-pentanol DMTBS ether is not available, the expected characteristic absorption bands are well-established for this class of compounds. The most notable change from the starting material, 1-pentanol, is the disappearance of the broad O-H stretching band.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkyl) |

| 1255-1245 | Strong | Si-CH₃ symmetric deformation |

| 1100-1000 | Strong | Si-O-C stretch |

| 840-830 | Strong | Si-C stretch |

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of 1-pentanol, TBDMS derivative is available from the NIST WebBook.[2] The fragmentation pattern is characteristic of tert-butyldimethylsilyl ethers.

| m/z | Relative Intensity | Assignment |

| 202.4 | Low | [M]⁺ (Molecular Ion) |

| 145 | High | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 117 | Moderate | [M - C₅H₁₁O]⁺ |

| 75 | High | [(CH₃)₂SiOH]⁺ |

| 57 | Moderate | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following section details the synthetic procedure for the preparation of 1-pentanol DMTBS ether and the general methods for acquiring the spectroscopic data.

Synthesis of 1-Pentanol DMTBS Ether

This procedure is a standard method for the protection of primary alcohols using tert-butyldimethylsilyl chloride.

Materials:

-

1-Pentanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 1-pentanol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of TBDMSCl (1.2 equivalents) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-pentanol DMTBS ether.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat film on a salt plate (NaCl or KBr).

-

Mass Spectrometry: The mass spectrum is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of 1-pentanol DMTBS ether.

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis workflow for 1-pentanol DMTBS ether.

References

The Sentinel at the Helm: A Technical Guide to the Di-tert-butyl(methyl)silyl (DMTBS) Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of functionalities employed to temporarily shield reactive sites, silyl ethers have emerged as a versatile and reliable class of protecting groups for alcohols. This technical guide provides an in-depth exploration of the Di-tert-butyl(methyl)silyl (DMTBS) group, a sterically hindered silyl ether valued for its robustness and selective cleavage. While specific literature on the DMTBS group is less prevalent than for its close analog, the tert-butyldimethylsilyl (TBDMS) group, this guide will leverage the extensive knowledge of TBDMS to infer and present the expected properties and applications of DMTBS, providing a comprehensive resource for its strategic implementation in complex synthetic endeavors.

Core Principles of the DMTBS Protecting Group

The DMTBS group, formally Di-tert-butyl(methyl)silyl, is characterized by the presence of two bulky tert-butyl groups and one methyl group attached to the silicon atom. This steric bulk is the cornerstone of its utility, rendering the corresponding silyl ether highly stable to a wide range of reaction conditions. The increased steric hindrance compared to the more common TBDMS group suggests that DMTBS ethers will exhibit even greater stability towards acidic and basic hydrolysis, as well as enzymatic cleavage.[1][2]

The primary function of the DMTBS group is to mask the nucleophilic and acidic nature of a hydroxyl group, preventing it from interfering with reactions targeting other parts of a molecule.[3] This protection strategy is a three-step process:

-

Protection: Formation of the DMTBS ether from the alcohol.

-

Transformation: Performing the desired chemical modifications on other parts of the molecule.

-

Deprotection: Cleavage of the DMTBS ether to regenerate the alcohol.

Comparative Stability of Silyl Ether Protecting Groups

| Protecting Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

| Di-tert-butyl(methyl)silyl | DMTBS | > 20,000 (Expected) | > 20,000 (Expected) |

Table 1: Relative stabilities of common silyl ether protecting groups. The values are approximate and can vary with the substrate and reaction conditions. The stability of DMTBS is an educated estimation based on its steric profile.[1][2]

Due to the presence of two tert-butyl groups, the DMTBS group is expected to be significantly more stable than the TBDMS group and likely comparable to or even more stable than the TIPS group under acidic conditions.

Experimental Protocols

The following protocols are based on well-established procedures for the closely related TBDMS protecting group.[4][5] Given the increased steric hindrance of the DMTBS group, longer reaction times or more forcing conditions may be necessary for both the protection and deprotection steps.

Protection of a Primary Alcohol with Di-tert-butyl(methyl)silyl Chloride (DMTBS-Cl)

General Procedure:

To a solution of the primary alcohol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added imidazole (2.5 mmol). The mixture is stirred at room temperature until all the imidazole has dissolved. Di-tert-butyl(methyl)silyl chloride (1.2 mmol) is then added in one portion. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with diethyl ether (20 mL) and washed successively with water (3 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

| Substrate Type | Expected Reaction Time | Expected Yield |

| Primary Alcohol | 2 - 12 h | 85 - 98% |

| Secondary Alcohol | 12 - 48 h | 70 - 90% |

| Tertiary Alcohol | 24 - 72 h (or requires stronger silylating agent) | Low to moderate |

Table 2: Expected reaction parameters for the protection of alcohols with DMTBS-Cl based on analogous TBDMS reactions. Actual conditions may vary.[4]

Deprotection of a DMTBS Ether

The cleavage of the robust DMTBS ether typically requires fluoride-based reagents due to the high affinity of fluoride for silicon, forming a strong Si-F bond.[4]

General Procedure using Tetrabutylammonium Fluoride (TBAF):

To a solution of the DMTBS-protected alcohol (1.0 mmol) in tetrahydrofuran (THF, 5 mL) is added a 1.0 M solution of TBAF in THF (1.5 mL, 1.5 mmol). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether (20 mL) and water (10 mL). The aqueous layer is extracted with diethyl ether (2 x 10 mL). The combined organic layers are washed with brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

| Deprotection Reagent | Typical Conditions | Expected Reaction Time | Expected Yield |

| Tetrabutylammonium Fluoride (TBAF) | THF, room temperature | 12 - 48 h | 80 - 95% |

| Hydrofluoric acid - Pyridine (HF·Py) | THF/Pyridine, 0 °C to room temp. | 1 - 12 h | 85 - 98% |

| Acetic Acid / Water | 2:1 AcOH/H₂O, 25°C | Several days (likely slow) | Variable |

Table 3: Common deprotection conditions for silyl ethers, with expected parameters for DMTBS ethers based on TBDMS ether cleavage.[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental chemical transformations and a typical experimental workflow associated with the use of the DMTBS protecting group.

Conclusion

The Di-tert-butyl(methyl)silyl (DMTBS) group, while not as extensively documented as some of its silyl ether counterparts, represents a valuable tool for the protection of alcohols in complex organic synthesis. Its significant steric bulk imparts a high degree of stability, allowing for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected hydroxyl group. The protocols and principles outlined in this guide, largely extrapolated from the well-understood chemistry of the TBDMS group, provide a solid foundation for the successful implementation of the DMTBS protecting group. As with any sterically demanding reagent, optimization of reaction conditions will be key to achieving high yields and selectivities. The strategic use of the robust DMTBS group can undoubtedly facilitate the synthesis of complex targets in pharmaceutical and materials science research.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Pentanol and tert-Butyldimethylsilyl Chloride (TBDMSCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Pentanol and tert-Butyldimethylsilyl chloride (TBDMSCl), two compounds of significant interest in chemical research and pharmaceutical development. The information is presented to facilitate easy comparison and understanding, with detailed experimental protocols and logical visualizations to support laboratory applications.

1-Pentanol: A Versatile Alcohol

1-Pentanol, also known as n-amyl alcohol, is a primary alcohol that serves as a valuable solvent and a precursor in the synthesis of various esters and other organic compounds.[1]

Physical and Chemical Properties of 1-Pentanol

The key physical and chemical properties of 1-Pentanol are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₁₂O | [2][3] |

| Molecular Weight | 88.15 g/mol | [1][2] |

| Appearance | Colorless liquid | [2][4] |

| Odor | Mild to moderately strong, characteristic odor | [2] |

| Melting Point | -78 °C | [1][5] |

| Boiling Point | 136-139 °C | [1][5] |

| Density | 0.811 g/mL at 25 °C | [1][5] |

| Solubility in Water | 22 g/L at 25 °C | [1][5] |

| Solubility in Organic Solvents | Miscible with acetone, diethyl ether, and ethanol | [6][7] |

| Flash Point | 43 °C (closed cup) | [2][4] |

| Refractive Index | n20/D 1.409 | [5] |

| log P | 1.51 | [3] |

Spectroscopic Data of 1-Pentanol

-

¹H NMR (CDCl₃, 399.65 MHz): δ 3.596 (t, 2H), 1.558 (quint, 2H), 1.34 (sext, 2H), 0.910 (t, 3H), ~2.35-3.05 (br s, 1H, OH).[8]

-

IR Spectrum: Key absorptions include a broad peak around 3330 cm⁻¹ (O-H stretch) and strong peaks in the 2870-2960 cm⁻¹ region (C-H stretch).

-

Mass Spectrometry: The molecular ion peak (m/z = 88) is often weak or absent.[9] Common fragmentation patterns include the loss of water (M-18) and alpha-cleavage, resulting in a prominent peak at m/z = 31.[10][11]

tert-Butyldimethylsilyl Chloride (TBDMSCl/DMTBS): A Robust Protecting Group

tert-Butyldimethylsilyl chloride, commonly abbreviated as TBDMSCl or sometimes as DMTBS, is an organosilicon compound widely used as a protecting group for alcohols in organic synthesis.[2] Its steric bulk confers significant stability to the resulting silyl ether compared to smaller silyl groups like trimethylsilyl (TMS).[3]

Physical and Chemical Properties of TBDMSCl

The key physical and chemical properties of TBDMSCl are summarized below.

| Property | Value | References |

| Molecular Formula | C₆H₁₅ClSi | [2] |

| Molecular Weight | 150.72 g/mol | [2] |

| Appearance | White solid | [2] |

| Odor | Pungent | [2] |

| Melting Point | 86-89 °C | [2] |

| Boiling Point | 125 °C | [12] |

| Density | ~0.87 g/mL at 20 °C | [12] |

| Solubility | Soluble in many organic solvents (e.g., THF, CH₂Cl₂, DMF); reacts with water and alcohols. | [2][3][12] |

| Flash Point | 22 °C | [1] |

Spectroscopic Data of TBDMSCl

-

¹H NMR (CDCl₃): δ ~0.95 (s, 9H, t-butyl), ~0.06 (s, 6H, dimethyl).

-

¹³C NMR (CDCl₃): δ ~25.8 (C(CH₃)₃), ~18.3 (C(CH₃)₃), ~-5.3 (Si(CH₃)₂).

-

IR Spectrum (Mull): Characteristic peaks for Si-CH₃ and C-H bonds are present.

-

Mass Spectrometry: Prominent peaks are often observed for the loss of a methyl group (M-15) and the tert-butyl group (M-57).

Experimental Protocols

The following are detailed methodologies for determining the key physical and chemical properties cited in this guide.

Determination of Melting Point (Capillary Method)

This method is suitable for solid compounds like TBDMSCl.

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.

-

Initial Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[3][13]

Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for liquid compounds like 1-Pentanol.

-

Sample Preparation: Add 0.5-1 mL of the liquid sample to a small test tube.

-

Capillary Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Clamp the assembly in a Thiele tube filled with mineral oil so that the heat-transfer arm is exposed for heating.[14]

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.

-

Data Recording: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[12][14]

Determination of Density

-

For Liquids (1-Pentanol):

-

Weigh a clean, dry graduated cylinder or pycnometer.

-

Add a known volume of the liquid (e.g., 10.0 mL).

-

Weigh the container with the liquid.

-

The mass of the liquid is the difference between the two weighings.

-

Density is calculated as mass divided by volume (g/mL).[15]

-

-

For Solids (TBDMSCl):

-

Weigh a sample of the solid.

-

Use the volume displacement method: add a known volume of a non-reactive liquid (in which the solid is insoluble, e.g., hexane) to a graduated cylinder.

-

Carefully add the weighed solid to the liquid and record the new volume.

-

The volume of the solid is the difference between the final and initial liquid levels.

-

Density is calculated as mass divided by volume (g/cm³).[15]

-

Determination of Solubility

-

Solvent Addition: To a small test tube containing a pre-weighed amount of solute (e.g., 100 mg), add a measured volume of the solvent (e.g., 1.0 mL) in small increments.

-

Mixing: After each addition, cap and shake the test tube vigorously for 30-60 seconds.

-

Observation: Observe if the solute has completely dissolved.

-

Quantification: Continue adding solvent until the solute is fully dissolved or a significant volume has been added. Solubility can be expressed qualitatively (soluble, partially soluble, insoluble) or quantitatively (e.g., g/L).[16][17]

Assay by Gas Chromatography (GC)

-

Standard Preparation: Prepare a standard solution of the compound of interest with a known concentration in a suitable volatile solvent.

-

Sample Preparation: Prepare a solution of the sample to be analyzed at a similar concentration.

-

Instrument Conditions:

-

Column: Use a capillary column appropriate for the analyte's polarity (e.g., a non-polar column like DB-5 for general-purpose analysis).

-

Temperatures: Set the injector and detector temperatures (e.g., 250 °C).

-

Oven Program: Implement a temperature ramp for the column oven to ensure separation of components (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the standard and sample solutions into the gas chromatograph.

-

Analysis: The purity (assay) of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, often expressed as an area percentage.[18]

Visualizations

Logical Relationship: Structure and Solubility of 1-Pentanol

Caption: Structural basis for the solubility of 1-Pentanol.

Experimental Workflow: Characterization of a Chemical Compound

Caption: General workflow for chemical characterization.

Signaling Pathway: Protection of 1-Pentanol with TBDMSCl

Caption: Silylation of 1-Pentanol using TBDMSCl.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. thinksrs.com [thinksrs.com]

- 4. How To [chem.rochester.edu]

- 5. wjec.co.uk [wjec.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. rsc.org [rsc.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. X3860E [fao.org]

The Role of Imidazole in the TBDMS Protection of Alcohols: A Technical Guide

In the realm of synthetic organic chemistry, the protection of functional groups is a cornerstone strategy for the successful multi-step synthesis of complex molecules. Among the various protecting groups for alcohols, silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS or TBS) group, are prized for their stability and ease of installation and removal. The standard protocol for the introduction of this group involves the use of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole. This guide provides an in-depth examination of the critical and multifaceted role of imidazole in this reaction, tailored for researchers, scientists, and professionals in drug development.

Introduction to Silyl Ether Protecting Groups

The hydroxyl group is one of the most common and reactive functional groups in organic molecules. Its acidic proton and nucleophilic oxygen can interfere with a wide range of desired transformations. Protecting groups are employed to temporarily mask the hydroxyl group, rendering it inert to specific reaction conditions. The ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable in high yield without affecting other functional groups.

The TBDMS group, introduced by E.J. Corey in 1972, has become a workhorse in organic synthesis due to its robust nature.[1] It is significantly more stable to hydrolysis than simpler silyl ethers like trimethylsilyl (TMS) ethers, offering a broader compatibility with various reaction conditions.[2]

The Multifaceted Role of Imidazole

The reaction of an alcohol with TBDMSCl to form a TBDMS ether is sluggish and often gives low yields if run without a suitable promoter.[2] The addition of imidazole dramatically accelerates the reaction and is crucial for its efficiency. Imidazole plays a dual role in this process: as a nucleophilic catalyst and as a base.

2.1 Nucleophilic Catalysis: Formation of a Highly Reactive Silylating Agent

The primary and most critical role of imidazole is to act as a nucleophilic catalyst. It reacts with TBDMSCl in an initial step to form a highly reactive intermediate, the N-(tert-butyldimethylsilyl)imidazolium chloride salt.[1]

-

Step 1: Activation of TBDMSCl The lone pair of electrons on one of the nitrogen atoms of the imidazole ring attacks the electrophilic silicon atom of TBDMSCl. This displaces the chloride ion and forms the silylimidazolium intermediate. This intermediate is significantly more electrophilic and thus a much more potent silylating agent than TBDMSCl itself.[1][3] The formation of this activated species is the key to the rapid rate of the protection reaction.

-

Step 2: Silyl Transfer to the Alcohol The alcohol's nucleophilic oxygen atom then attacks the activated silicon center of the silylimidazolium intermediate. This attack is followed by the departure of imidazole, which is regenerated and can participate in another catalytic cycle.

2.2 Role as a Brønsted Base

During the silylation reaction, one equivalent of hydrochloric acid (HCl) is generated for each equivalent of alcohol that is protected.[4]

(Me₃C)Me₂SiCl + ROH → (Me₃C)Me₂SiOR + HCl

This acidic byproduct can cause the degradation of acid-sensitive functional groups within the substrate or catalyze the undesired cleavage of the newly formed silyl ether. Imidazole is a moderately weak base (the pKa of its conjugate acid is approximately 7.0) and serves to neutralize the HCl as it is formed, creating imidazolium hydrochloride.[5] This prevents the reaction medium from becoming acidic, thereby preserving the integrity of the product and any acid-labile groups. Theoretical studies suggest that a second molecule of imidazole may also act as a Brønsted base, enhancing the nucleophilicity of the alcohol by deprotonating it.[6]

Reaction Mechanism and Workflow

The accepted mechanism for the imidazole-catalyzed TBDMS protection of an alcohol is a two-step process involving nucleophilic catalysis.

A typical experimental workflow for this reaction involves combining the alcohol, TBDMSCl, and imidazole in a suitable solvent, followed by an aqueous workup to remove the imidazolium salt and excess reagents, and finally purification.

Quantitative Data and Reaction Conditions

The efficiency of the TBDMS protection is highly dependent on the substrate and reaction conditions. Generally, primary alcohols react faster than secondary alcohols, and tertiary alcohols are significantly more challenging to protect.[1] The use of dimethylformamide (DMF) as a solvent is common and effective for this transformation.[1][2]

| Substrate Type | Reagents (Equivalents) | Solvent | Temperature | Time | Yield (%) |

| Primary Alcohol | TBDMSCl (1.2), Imidazole (2.5) | DMF | Room Temp | 2-12 h | >95 |

| Secondary Alcohol | TBDMSCl (1.5), Imidazole (3.0) | DMF | Room Temp - 50°C | 12-24 h | 85-95 |

| Hindered Alcohol | TBDMSCl (2.0), Imidazole (4.0) | DMF | 50°C | 24-48 h | Variable |

| Diol (Selective) | TBDMSCl (1.1), Imidazole (2.2) | DMF | Room Temp | 12 h | ~90 (Primary) |

Note: Data are representative and compiled from typical laboratory procedures. Actual results may vary based on the specific substrate and experimental setup.

Detailed Experimental Protocol

The following is a representative experimental protocol for the TBDMS protection of a primary alcohol.

Materials:

-

Primary Alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and imidazole (2.5 eq).

-

Dissolve the solids in anhydrous DMF (approximately 0.2-0.5 M concentration relative to the alcohol).

-

Add TBDMSCl (1.2 eq) to the solution in one portion at room temperature. A white precipitate (imidazolium hydrochloride) will begin to form.[1]

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure TBDMS-protected alcohol.

Conclusion

Imidazole is an indispensable reagent in the TBDMS protection of alcohols, acting as a highly effective nucleophilic catalyst that generates a potent silylating agent. Its concurrent role as a base to neutralize the acidic byproduct is also crucial for achieving high yields and protecting sensitive functional groups. This dual functionality has established the TBDMSCl/imidazole system as a robust and reliable method in the synthetic chemist's toolkit, enabling the strategic synthesis of complex molecules across various scientific disciplines.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 5. Khan Academy [khanacademy.org]

- 6. Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of 1-Pentanol with Silyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of 1-pentanol with a range of common silyl chlorides. The silylation of alcohols is a fundamental and widely utilized method for the protection of hydroxyl groups in organic synthesis. Understanding the nuances of this reaction, including the choice of silylating agent, reaction conditions, and the resulting kinetics, is paramount for the efficient design and execution of complex synthetic routes. This document provides a comprehensive overview of the core principles governing the silylation of 1-pentanol, a representative primary alcohol, and offers detailed experimental protocols and comparative data to guide researchers in their practical applications.

Introduction to Silylation of Alcohols

Silylation is the process of introducing a silyl group (R₃Si-) to a molecule, most commonly to protect a hydroxyl group by converting it into a silyl ether.[1] Silyl ethers offer a versatile means of protection due to their ease of formation, general stability under a variety of reaction conditions, and the ability to be selectively removed. The reactivity of the silylating agent and the stability of the resulting silyl ether are highly dependent on the steric and electronic nature of the substituents on the silicon atom.[2]

The reaction of an alcohol with a silyl chloride proceeds through a nucleophilic substitution, typically an SN2-type mechanism.[1] The alcohol oxygen attacks the electrophilic silicon atom, with the concomitant departure of the chloride leaving group. This process is generally facilitated by the use of a base to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[1]

Factors Influencing the Reactivity of 1-Pentanol with Silyl Chlorides

The rate and efficiency of the silylation of 1-pentanol are influenced by several key factors:

-

Steric Hindrance of the Silyl Chloride: The size of the alkyl or aryl groups attached to the silicon atom in the silyl chloride plays a crucial role in the reaction rate. Less sterically hindered silyl chlorides, such as trimethylsilyl chloride (TMSCl), react much more rapidly with primary alcohols like 1-pentanol than bulky reagents like tert-butyldiphenylsilyl chloride (TBDPSCl).[3]

-

Nature of the Base: The choice of base is critical for the success of the silylation reaction. Common bases include tertiary amines like triethylamine (Et₃N) and imidazole. Imidazole is often a more effective catalyst, particularly for more hindered silyl chlorides like tert-butyldimethylsilyl chloride (TBDMSCl), as it is believed to form a highly reactive silylimidazolium intermediate.[4]

-

Solvent: The reaction is typically carried out in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). DMF is a particularly effective solvent for silylations, especially when using imidazole, as it can accelerate the reaction.[4]

-

Temperature: While many silylations of primary alcohols proceed efficiently at room temperature, gentle heating may be required for less reactive silyl chlorides or to increase the reaction rate.[5]

Comparative Reactivity of Common Silyl Chlorides with 1-Pentanol

The following table summarizes the typical reactivity and reaction conditions for the silylation of 1-pentanol with a selection of common silyl chlorides. The provided reaction times and yields are representative for a primary alcohol and serve as a general guideline for comparison.

| Silyl Chloride | Structure | Relative Reactivity | Typical Base | Typical Solvent | Typical Reaction Time (for 1-pentanol) | Typical Yield |

| Trimethylsilyl Chloride (TMSCl) | (CH₃)₃SiCl | Very High | Triethylamine, Pyridine | DCM, THF | < 1 hour | > 95% |

| Triethylsilyl Chloride (TESCl) | (CH₃CH₂)₃SiCl | High | Triethylamine, Imidazole | DCM, DMF | 1 - 3 hours | > 95% |

| tert-Butyldimethylsilyl Chloride (TBDMSCl) | (CH₃)₂C(CH₃)Si(CH₃)₂Cl | Moderate | Imidazole | DMF | 2 - 8 hours | > 95% |

| Triisopropylsilyl Chloride (TIPSCl) | [(CH₃)₂CH]₃SiCl | Low | Imidazole | DMF | 12 - 24 hours | > 90% |

| tert-Butyldiphenylsilyl Chloride (TBDPSCl) | (CH₃)₃CSi(C₆H₅)₂Cl | Very Low | Imidazole | DMF | 24 - 48 hours | > 90% |

Experimental Protocols

The following are detailed, representative protocols for the silylation of 1-pentanol with two commonly used silyl chlorides, trimethylsilyl chloride and tert-butyldimethylsilyl chloride.

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the silyl chloride and the silyl ether product.

-

All glassware should be thoroughly dried in an oven prior to use.

-

Solvents and reagents should be anhydrous.

Protocol 1: Silylation of 1-Pentanol with Trimethylsilyl Chloride (TMSCl)

Materials:

-

1-Pentanol

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-pentanol (1.0 eq.).

-

Dissolve the 1-pentanol in anhydrous DCM (approximately 0.5 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq.) to the stirred solution.

-

Slowly add trimethylsilyl chloride (1.1 eq.) dropwise to the reaction mixture. A white precipitate of triethylammonium chloride will form.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude pentyl trimethylsilyl ether.

-

Purify the product by distillation or flash column chromatography if necessary.

Protocol 2: Silylation of 1-Pentanol with tert-Butyldimethylsilyl Chloride (TBDMSCl)

Materials:

-

1-Pentanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-pentanol (1.0 eq.) and imidazole (2.2 eq.).

-

Dissolve the solids in anhydrous DMF (approximately 0.5 M concentration).

-

Add tert-butyldimethylsilyl chloride (1.1 eq.) in one portion to the stirred solution.

-

Stir the reaction mixture at room temperature for 2-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine to remove residual DMF.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude pentyl tert-butyldimethylsilyl ether.

-

Purify the product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in the silylation of 1-pentanol.

Conclusion

The silylation of 1-pentanol is a straightforward and high-yielding reaction that can be readily tailored by the appropriate choice of silyl chloride and reaction conditions. For applications requiring a labile protecting group that is easily cleaved, trimethylsilyl chloride is the reagent of choice. For increased stability, particularly towards acidic conditions, more sterically hindered silylating agents such as tert-butyldimethylsilyl chloride or tert-butyldiphenylsilyl chloride are preferred. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to successfully implement the silylation of 1-pentanol and other primary alcohols in their synthetic endeavors.

References

Methodological & Application

Synthesis of 1-Pentanol DMTBS Ether: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-pentanol DMTBS ether, also known as tert-butyl(pentyloxy)dimethylsilane. This compound is a valuable intermediate in organic synthesis, often utilized as a protected form of 1-pentanol. The tert-butyldimethylsilyl (TBDMS or TBS) protecting group offers stability under a variety of reaction conditions and can be selectively removed, making it a cornerstone in the synthesis of complex molecules.

Reaction Principle

The synthesis of 1-pentanol DMTBS ether is achieved through the silylation of the primary alcohol, 1-pentanol. This reaction involves the use of tert-butyldimethylsilyl chloride (TBDMSCl) as the silylating agent and an amine base, such as imidazole, to facilitate the reaction. The base serves to deprotonate the alcohol, forming an alkoxide, which then acts as a nucleophile, attacking the silicon atom of the TBDMSCl and displacing the chloride ion. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF).

Experimental Protocol

This protocol is adapted from established procedures for the protection of primary alcohols.

Materials:

-

1-Pentanol (Reagent Grade, ≥99%)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, ≥98%)

-

Imidazole (≥99%)

-

Dimethylformamide (DMF, Anhydrous, ≥99.8%)

-

Diethyl ether (Anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (Saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel (for column chromatography)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-pentanol (1.0 eq).

-

Dissolve the 1-pentanol in anhydrous dimethylformamide (DMF).

-

Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.

-

In a separate, dry container, dissolve tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in a minimal amount of anhydrous DMF.

-

Slowly add the TBDMSCl solution to the stirred 1-pentanol and imidazole solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (1-pentanol) is consumed.

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-pentanol DMTBS ether.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 1-pentanol DMTBS ether.

| Parameter | Value |

| Reactants | |

| 1-Pentanol | 1.0 equivalent |

| tert-Butyldimethylsilyl chloride | 1.2 equivalents |

| Imidazole | 2.5 equivalents |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Reaction Temperature | Room Temperature |

| Reaction Time | Monitored by TLC (typically a few hours) |

| Product | |

| Chemical Name | tert-Butyl(pentyloxy)dimethylsilane |

| Molecular Formula | C₁₁H₂₆OSi |

| Molecular Weight | 202.41 g/mol |

| Expected Yield | High (typically >90% for primary alcohols) |

| Purification Method | Flash Column Chromatography |

Visualizations

Reaction Scheme:

Application Notes and Protocols: DMTBS Protection of 1-Pentanol

Abstract

This document provides detailed protocols for the protection of the primary alcohol, 1-pentanol, using di-tert-butyl(methyl)silyl chloride (DMTBS-Cl) to form the corresponding silyl ether, and the subsequent deprotection to regenerate the alcohol. The protection reaction is based on the widely used and reliable Corey protocol, employing imidazole as a base in a suitable solvent. The deprotection is achieved using a standard fluoride-based method. These procedures are essential for synthetic chemists who need to temporarily mask a hydroxyl group to prevent its interference in subsequent reaction steps. All quantitative data is summarized for clarity, and a visual workflow is provided.

Introduction

In multi-step organic synthesis, the protection of functional groups is a critical strategy to ensure the selective transformation of a desired part of a molecule. Alcohols, being ubiquitous and reactive functional groups, often require protection to prevent unwanted side reactions. Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, stability under a wide range of reaction conditions, and facile cleavage under specific and mild conditions.

The di-tert-butyl(methyl)silyl (DMTBS) group, a close analog of the tert-butyldimethylsilyl (TBDMS or TBS) group, offers steric bulk that imparts significant stability to the resulting silyl ether. This protocol details the efficient silylation of 1-pentanol with DMTBS-Cl and its subsequent removal.

Experimental Protocols

Protection of 1-Pentanol with DMTBS-Cl

This protocol is adapted from the well-established Corey procedure for the silylation of primary alcohols.[1]

Reaction Scheme:

Materials and Reagents:

-

1-Pentanol

-

Di-tert-butyl(methyl)silyl chloride (DMTBS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-